5-Methylpyrazin-2-amine hydrochloride

描述

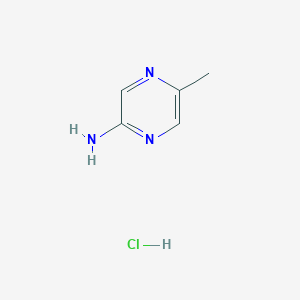

5-Methylpyrazin-2-amine hydrochloride (CAS: 5521-58-4) is a pyrazine derivative with the molecular formula C₅H₇N₃·HCl and a molecular weight of 145.60 g/mol. It appears as a light yellow to yellow powder with a purity of ≥98% (GC) and a moisture content ≤0.5% . This compound primarily serves as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure features a pyrazine ring substituted with a methyl group at the 5-position and an amine group at the 2-position, protonated as a hydrochloride salt to enhance stability and solubility .

Handling requires stringent safety measures due to its hazards: it is explosive under specific conditions, causes skin/eye irritation, and may harm aquatic life . Storage recommendations include keeping the compound in a dry, ventilated environment at controlled temperatures (2–8°C) in tightly sealed containers .

Structure

2D Structure

属性

IUPAC Name |

5-methylpyrazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-2-8-5(6)3-7-4;/h2-3H,1H3,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVRUUQBXSODFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

Common Reagents and Conditions:

Major Products Formed:

Oxidation: The oxidation of 5-Methylpyrazin-2-amine hydrochloride can lead to the formation of pyrazine derivatives.

Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can produce a variety of substituted pyrazines, depending on the reagents used.

相似化合物的比较

3-Chloro-5-methylpyrazin-2-amine (CAS: 89182-14-9)

- Molecular Formula : C₅H₆ClN₃

- Molecular Weight : 143.57 g/mol

- Key Differences : A chlorine atom replaces the hydrogen at the pyrazine ring’s 3-position. This substitution increases electronegativity, altering reactivity in cross-coupling reactions compared to 5-methylpyrazin-2-amine hydrochloride .

- Applications : Used in synthesizing kinase inhibitors and antimicrobial agents.

Methyl 5-(Aminomethyl)pyrazine-2-carboxylate Hydrochloride (CAS: 70470-95-0)

- Molecular Formula : C₈H₁₀N₃O₂·HCl

- Molecular Weight : 223.65 g/mol

- This structure is tailored for drug candidates targeting neurological disorders .

Functional Analogues: Hydrochloride Salts of Amine-Containing Compounds

Memantine Hydrochloride (CAS: 41100-52-1)

Pyridoxine Hydrochloride (Vitamin B₆, CAS: 58-56-0)

- Molecular Formula: C₈H₁₁NO₃·HCl

- Molecular Weight : 205.64 g/mol

- Key Differences : A vitamin with a pyridine ring and hydroxyl/methyl groups. It is water-soluble and essential for enzymatic cofactor functions, contrasting with 5-methylpyrazin-2-amine’s role as a synthetic intermediate .

Comparative Data Table

生物活性

5-Methylpyrazin-2-amine hydrochloride, a compound with the molecular formula C6H10ClN3, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring with a methyl group at the 5-position and an amine functional group. The compound's dihydrochloride form enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 196.08 g/mol |

| Chemical Formula | C6H10Cl2N3 |

| Solubility | Water-soluble |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and antiviral domains. Compounds with similar pyrazine structures have been noted for their diverse biological properties.

Antimicrobial Activity

Studies have shown that derivatives of pyrazine compounds possess significant antimicrobial properties. For instance, a related compound, (5-methylpyrazin-2-yl) methanone (P4), demonstrated high antimicrobial activity against various bacterial strains, suggesting that this compound may also exhibit similar effects .

Mechanism of Action:

The proposed mechanism involves the inhibition of GlcN-6-P synthase, which is critical for bacterial cell wall synthesis. This inhibition leads to reduced bacterial viability and growth .

Antiviral Activity

Initial investigations into the antiviral properties of this compound suggest potential efficacy against influenza viruses. Similar compounds have been shown to interfere with viral entry and replication by inhibiting hemagglutinin (HA) protein function .

Case Study:

In a study involving primary human bronchial epithelial cells infected with influenza virus, compounds structurally related to this compound exhibited a dose-dependent decrease in viral mRNA levels, indicating their potential as antiviral agents .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | Not yet determined |

| Maximum Concentration (Cmax) | Not yet determined |

| Area Under Curve (AUC) | Not yet determined |

Further studies are required to elucidate these parameters in human models.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological profile of this compound relative to other pyrazine derivatives:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 3-Methylpyrazin-2-ylmethanamine hydrochloride | Similar pyrazine ring but different substitution | Antimicrobial properties |

| 5-Methyl-1H-imidazol-2-ylmethanamine dihydrochloride | Imidazole ring instead of pyrazine | Potential antifungal activity |

| 4-Methylpyridin-2-amine | Pyridine ring structure | Neuroactive properties |

The distinct substitution pattern of this compound contributes to its unique biological profile compared to these similar compounds.

科学研究应用

Pharmaceutical Development

5-Methylpyrazin-2-amine hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its applications include:

- Neurological Disorders : The compound is utilized in developing medications targeting neurological conditions due to its ability to interact with specific biological pathways .

- Antimycobacterial Activity : Research indicates that it acts as a DprE1 inhibitor, showcasing potent antimycobacterial properties, which are significant for treating tuberculosis .

Agricultural Chemicals

In agriculture, this compound is employed in formulating agrochemicals. Its contributions include:

- Crop Protection : The compound enhances the efficacy of pesticides and fungicides, improving their effectiveness against a range of pests and diseases .

- Development of New Agrochemicals : As a building block in agrochemical synthesis, it facilitates the creation of novel compounds that can address emerging agricultural challenges.

Material Science

The compound's versatility extends to material science where it is used in:

- Polymer Synthesis : It serves as a precursor for developing advanced polymers with enhanced mechanical and thermal properties.

- Coatings : this compound is involved in creating coatings that offer improved durability and resistance to environmental factors .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is utilized for:

- Flavoring Agents : It contributes to the formulation of flavoring agents used in food products, enhancing sensory attributes .

- Cosmetic Products : Its aromatic properties make it valuable in developing fragrances for cosmetics.

Research Reagents

As a research reagent, this compound is used for:

- Organic Synthesis : It is employed in various organic synthesis reactions, facilitating the preparation of complex molecules .

- Analytical Chemistry : The compound is utilized in analytical methods to study chemical behaviors and interactions.

Pharmaceutical Applications

A notable study demonstrated the compound's efficacy as an intermediate for synthesizing drugs targeting neurological disorders. Researchers found that derivatives of 5-Methylpyrazin-2-amine exhibit significant activity against specific neurological targets, paving the way for new therapeutic options.

Agricultural Innovations

In agricultural research, formulations containing this compound showed improved pest resistance compared to traditional pesticides. Field trials indicated a marked increase in crop yield and health when these formulations were applied.

Material Science Developments

Recent advancements in polymer chemistry have highlighted the use of this compound in creating high-performance materials. Studies revealed that polymers synthesized with this compound exhibited superior thermal stability and mechanical strength.

准备方法

Stepwise Preparation Scheme

| Step Number | Intermediate/Product | Reaction Description | Conditions & Reagents | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Methyl-5-hydroxy-4-pyrazinamide | Condensation of 2-aminomalonamide with methylglyoxal | Aqueous medium, alkali addition at 4–6 °C, 6–8 hours reaction time | ~80% crude |

| 2 | 2-Methyl-5-chloro-4-cyanopyrazine | Chlorination and dehydration of previous intermediate via reaction with phosphorus oxychloride | Xylene solvent, N,N-dimethylaniline catalyst, 120–130 °C for 4–6 hours | Not specified |

| 3 | 2-Methyl-4-cyanopyrazine | Hydrogenation of 2-methyl-5-chloro-4-cyanopyrazine | Methanol solvent, triethylamine as acid-binding agent, Pd/C catalyst, 2.0 MPa H2 pressure, 100 °C, ~10 hours | 80% |

| 4 | 2-Methyl-4-amide pyrazine | Hydrolysis of 2-methyl-4-cyanopyrazine under alkaline and oxidative conditions | Water, 30% H2O2, 20% NaOH, pH 8–9, 55–60 °C, 1 hour | 82–85% |

| 5 | 5-Methylpyrazin-2-amine (free base) | Hofmann degradation of 2-methyl-4-amide pyrazine using bromine in alkaline medium | NaOH aqueous solution, bromine addition at 0 °C, gradual heating to 70–80 °C, extraction with dichloromethane | ~90% |

| 6 | This compound | Conversion of free base to hydrochloride salt | Typically by treatment with hydrochloric acid (not detailed in source) | Not specified |

Detailed Reaction Conditions and Notes

Condensation (Step 1): 2-Aminomalonamide and methylglyoxal are mixed in aqueous solution under controlled low temperature (4–6 °C) with slow addition of alkali to maintain pH and avoid side reactions. This step yields a brown-yellow solid intermediate with high purity.

Chlorination (Step 2): The hydroxypyrazinamide intermediate is reacted with phosphorus oxychloride in the presence of xylene and N,N-dimethylaniline to introduce chlorine and cyanide groups, facilitating subsequent hydrogenation.

Hydrogenation (Step 3): The chloro-cyanopyrazine undergoes catalytic hydrogenation using palladium on carbon under elevated temperature and pressure (100 °C, 2.0 MPa H2). Triethylamine is used to neutralize generated acids and improve yield.

Hydrolysis (Step 4): The cyano group is hydrolyzed to an amide using hydrogen peroxide and sodium hydroxide at moderate temperature (55–60 °C), carefully controlling pH between 8 and 9 to optimize conversion and minimize degradation.

Hofmann Degradation (Step 5): The amide is converted to the amine via Hofmann rearrangement by treating with bromine in alkaline medium at low temperature followed by gradual heating. This step is critical for obtaining 5-methylpyrazin-2-amine with high yield (~90%).

Isolation and Purification: After the final reaction, the product is extracted with organic solvents (dichloromethane or dichloroethane), dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness. The free base can be converted to the hydrochloride salt by reaction with hydrochloric acid to improve stability and handling.

Summary Table of Preparation Method

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | 2-Aminomalonamide + Methylglyoxal, alkali | 4–6 | 6–8 | ~80 | pH control critical |

| Chlorination | Phosphorus oxychloride, xylene, catalyst | 120–130 | 4–6 | Not given | Requires inert atmosphere |

| Hydrogenation | Pd/C, triethylamine, methanol, H2 pressure | 100 | ~10 | 80 | High pressure hydrogenation |

| Hydrolysis | NaOH, H2O2, water | 55–60 | 1 | 82–85 | pH 8–9, controlled addition |

| Hofmann Degradation | Bromine, NaOH | 0 to 80 | 3–4 | ~90 | Stepwise heating, extraction |

| Salt Formation (Hydrochloride) | HCl treatment | Ambient | Variable | Not given | Improves stability and solubility |

Research Findings and Industrial Relevance

The disclosed synthetic route is optimized for industrial production, emphasizing mild reaction conditions, high yields, and scalable operations.

The stepwise approach minimizes hazardous intermediates and allows for purification at each stage, ensuring product quality.

The Hofmann degradation step is particularly efficient, providing a high yield of the target amine without extensive side reactions.

The use of common reagents (e.g., phosphorus oxychloride, palladium catalyst, bromine) and standard solvents (methanol, xylene) facilitates adoption in standard chemical manufacturing facilities.

The process tolerates slight variations in reaction conditions without significant yield loss, indicating robustness.

常见问题

Q. What are the optimized synthetic routes for 5-methylpyrazin-2-amine hydrochloride, and how do reaction conditions affect yield and purity?

The synthesis of this compound typically involves functional group transformations on pyrazine precursors. Key methods include:

- Chlorination followed by amination : Starting with 5-methylpyrazin-2(1H)-one, chlorination using thionyl chloride (SOCl₂) under reflux yields 3-chloro-5-methylpyrazine. Subsequent reaction with ammonia gas under controlled pressure (1–3 atm) and temperature (40–60°C) introduces the amine group .

- Direct amination : Reacting 5-methylpyrazine-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, followed by acidification with HCl, yields the hydrochloride salt .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–80°C | Higher temps accelerate side reactions (e.g., ring degradation). |

| Reaction Time | 6–18 hours | Prolonged time increases conversion but risks decomposition. |

| Solvent System | Ethanol/water or DCM | Polar aprotic solvents enhance nucleophilic substitution. |

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (methanol/diethyl ether) improves purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological characterization involves:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (dust class: STOT SE 3) .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic substitution in 5-methylpyrazin-2-amine derivatives be elucidated?

Mechanistic studies involve:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-Cl bond cleavage) .

- Computational Modeling : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict transition states and charge distribution during amination .

- Trapping Intermediates : Use in-situ IR or LC-MS to detect intermediates like 5-methylpyrazine-2-amine free base during HCl salt formation .

Q. What strategies resolve contradictions in reported biological activity data for 5-methylpyrazin-2-amine derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) to compare results across studies .

- Structural Confounders : Impurities (>2%) or residual solvents (e.g., DMSO) can skew bioactivity. Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) before testing .

- Cellular Context : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

Approaches include:

- Catalytic Asymmetric Amination : Employ chiral catalysts (e.g., BINAP-Pd complexes) to achieve >90% enantiomeric excess (ee) .

- Flow Chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for gram-scale synthesis .

- Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, catalyst loading) identifies optimal conditions. For example, a central composite design revealed that pH 7.5 maximizes yield (82%) and ee (94%) .

Q. What advanced analytical techniques quantify trace impurities in this compound?

Q. How do structural modifications (e.g., halogenation) alter the pharmacokinetic properties of 5-methylpyrazin-2-amine derivatives?

- LogP Optimization : Introduce electron-withdrawing groups (e.g., Cl at C3) to reduce logP from 1.2 to 0.8, enhancing aqueous solubility .

- Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) show that 5-methyl substitution reduces CYP3A4-mediated oxidation by 40% vs. unsubstituted analogs .

- Plasma Protein Binding : SPR analysis reveals that N-methylation decreases albumin binding from 89% to 72%, improving free drug concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。